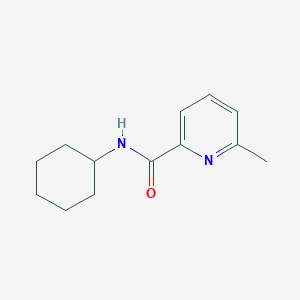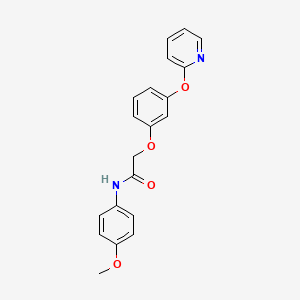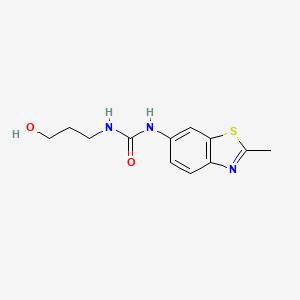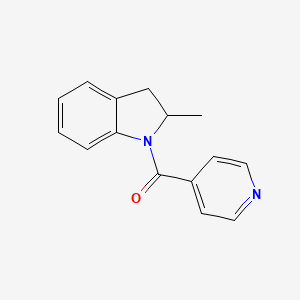
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, also known as MPYC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPYC is a pyridine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including the inhibition of enzymes such as tyrosine kinases and the modulation of neurotransmitter systems such as the dopamine system. 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the induction of apoptosis. 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to modulate various systems, making it a versatile compound for studying various biological processes. However, one limitation is that 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several future directions for research on 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, including the development of new drugs based on its structure, the exploration of its potential as a treatment for Parkinson's disease and other neurological disorders, and the study of its effects on other biological processes such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide and its potential applications in various fields.
Méthodes De Synthèse
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 6-methyl-2-pyridinecarboxylic acid with pyridine-3-methanol in the presence of coupling agents such as EDC and DMAP. The resulting compound can then be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been widely used in scientific research for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been studied for its effects on the dopamine system and its potential as a treatment for Parkinson's disease. In cancer research, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-6-12(16-10)13(17)15-9-11-5-3-7-14-8-11/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVRYLFPIJBQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)








![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)
